molecular formula C7H8N4OS B2969295 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 832746-55-1

1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B2969295
CAS RN: 832746-55-1
M. Wt: 196.23
InChI Key: CSYRPHRLMJELNI-UHFFFAOYSA-N
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Description

“1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been studied for its potential biological importance .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research has shown that derivatives of 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol have been synthesized and evaluated for their antibacterial properties. Novel heterocyclic compounds containing a sulfonamido moiety, which includes structures related to 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, have demonstrated high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Additionally, pyrazolo[3,4-d]pyrimidin derivatives have been investigated for their antimicrobial activity, showing significant effects against both gram-positive and gram-negative bacteria (Khobragade et al., 2010).

Anticancer Activity

Compounds related to 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol have been explored for their potential anticancer properties. A study on pyrazolo[3,4-d]pyrimidin-4-ones highlighted their synthesis and evaluation as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for cancer treatment (Rahmouni et al., 2016). Moreover, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been assessed for their antimicrobial and anticancer activities, showing higher activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activity

The antioxidant potential of compounds containing the pyrazolo[3,4-d]pyrimidin-4-ol core has also been investigated. One study on 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, which are structurally related to 1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, demonstrated significant antioxidant activity. This suggests the potential of these compounds in creating high-efficiency antioxidants (Aziz et al., 2021).

properties

IUPAC Name

1-ethyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYRPHRLMJELNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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